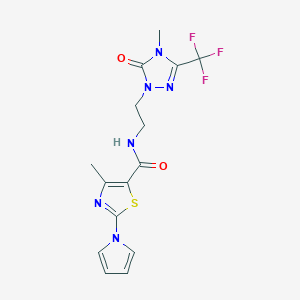![molecular formula C16H14ClN5O2 B2498348 8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879449-58-8](/img/structure/B2498348.png)
8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound "8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" belongs to a broader class of imidazo[2,1-f]purine diones, which are known for their diverse biological activities and applications in medicinal chemistry. These compounds have been explored for their potential as therapeutic agents, particularly in the realms of antidepressant and anxiolytic medications.
Synthesis Analysis
The synthesis of imidazo[2,1-f]purine-2,4-dione derivatives involves various chemical strategies, including intramolecular alkylation and reactions with different substituents to achieve the desired functionalization. For example, a series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized, evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity, indicating the versatility and potential of these compounds in drug design (Zagórska et al., 2016).
Molecular Structure Analysis
Molecular modeling and X-ray diffraction (XRD) studies are essential tools for understanding the structural aspects of these compounds. These analyses provide insights into the planar conformations and the substituent effects on molecular geometry, which are crucial for binding affinity and selectivity towards biological targets. For instance, microwave-assisted synthesis and crystal structure analysis have been applied to related imidazole derivatives, showcasing the importance of structural elucidation in developing pharmacologically active compounds (Saberi et al., 2009).
科学的研究の応用
Synthesis and Antiviral Activity
- The synthesis of a class of purine analogues, including imidazo[1,2-a]-s-triazine nucleosides, has been reported. These compounds demonstrated moderate activity against rhinoviruses at non-toxic dosage levels (Kim et al., 1978).
Serotonin Receptor Affinity and Phosphodiesterase Inhibitor Activity
- A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their affinity for serotonin receptors and phosphodiesterase inhibitor activity. These compounds have shown potential as antidepressants and anxiolytics (Zagórska et al., 2016).
Molecular Docking and Pharmacological Studies
- Imidazo[2,1-f]purine-2,4-dione derivatives were studied for their receptor affinity and selectivity through molecular docking, indicating their potential in antidepressant and anxiolytic applications (Zagórska et al., 2015).
Lck Kinase Inhibition
- Imidazo[4,5-h]isoquinolin-7,9-dione was identified as an ATP competitive inhibitor of lck kinase, a type of protein kinase. Structural modifications led to the development of more potent inhibitors (Snow et al., 2002).
Serotonin Transporter Activity
- The affinities of arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione for serotonin transporters were evaluated, providing insights into their acid-base properties (Zagórska et al., 2011).
Interactions with DNA
- Research identified etheno-deoxyadenosine and etheno-deoxycytidine in liver DNA of rats exposed to vinyl chloride, indicating the potential of imidazo-purine derivatives in studying DNA modifications (Green & Hathway, 1978).
Synthesis of Novel Derivatives
- The synthesis of various derivatives of imidazo[2,1-f]purine-2,4-dione was explored, broadening the scope of chemical compounds available for pharmacological and biochemical studies (Simo et al., 1998).
A3 Adenosine Receptor Antagonism
- Studies focused on the development of compounds as A3 adenosine receptor antagonists, highlighting the importance of the imidazo[2,1-f]purine structure in medicinal chemistry (Baraldi et al., 2008).
作用機序
Target of Action
Compounds with similar structures are often involved in inhibiting enzymes involved in DNA synthesis, such as dihydrofolate reductase (DHFR), thymidylate synthase (TS), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) .
Mode of Action
These compounds often work by binding to the active site of these enzymes, preventing them from catalyzing their respective reactions. This can lead to a decrease in DNA synthesis, which can inhibit the growth and proliferation of cells .
Biochemical Pathways
The inhibition of these enzymes can affect the folate pathway, which plays a vital role in the synthesis of DNA nucleotides . This can lead to a decrease in the availability of the building blocks necessary for DNA synthesis.
Pharmacokinetics
The ADME properties of such compounds can vary widely depending on their specific structures. Many similar compounds are lipophilic and enter cells through passive diffusion .
Result of Action
The inhibition of DNA synthesis can lead to cell cycle arrest, often in the S-phase, and can induce apoptosis . This can result in a decrease in the number of proliferating cells.
特性
IUPAC Name |
6-(4-chlorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-8-9(2)22-12-13(20(3)16(24)19-14(12)23)18-15(22)21(8)11-6-4-10(17)5-7-11/h4-7H,1-3H3,(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUZLAAIYGKZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)NC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(4-Methylbenzenesulfonyl)-5-(morpholin-4-yl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2498266.png)
![1-(2H-1,3-benzodioxol-5-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one](/img/structure/B2498267.png)

![(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine hydrochloride](/img/no-structure.png)
![Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2498272.png)
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(2-fluorophenyl)propan-1-one](/img/structure/B2498273.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide](/img/structure/B2498275.png)




![2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2498284.png)
![N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2498288.png)